molecular formula C9H20ClNO B6189968 3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride CAS No. 2680528-08-7

3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride

Cat. No.: B6189968
CAS No.: 2680528-08-7
M. Wt: 193.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl It is a derivative of cyclohexane, featuring an amine group and an isopropoxy group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride typically involves the following steps:

    Formation of the isopropoxy group: This can be achieved by reacting cyclohexanol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the amine group: The isopropoxycyclohexane is then reacted with ammonia or an amine source under suitable conditions to introduce the amine group.

    Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(propan-2-yloxy)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a

Properties

CAS No.

2680528-08-7

Molecular Formula

C9H20ClNO

Molecular Weight

193.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.